molecular formula C22H30O4 B14597761 Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- CAS No. 59476-83-4

Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)-

Cat. No.: B14597761
CAS No.: 59476-83-4
M. Wt: 358.5 g/mol
InChI Key: GOJFQAWHNZEBKB-FETJCDNZSA-N
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Description

Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- is a steroidal compound that plays a significant role in the synthesis of various corticosteroids. This compound is known for its complex structure and its importance in the pharmaceutical industry, particularly in the production of corticosteroids, which are used to treat a variety of conditions such as inflammation, allergies, and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves multiple steps. One of the greener and more economical routes for its synthesis is through the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, by an engineered Mycolicibacterium neoaurum . This process involves the partial degradation of the C17 side-chain of sterols.

The production of this compound can be achieved through a four-step chemical process:

  • Hydrolysis of 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid methyl ester to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid.
  • Decarboxylation rearrangement.
  • Dehydration.
  • Δ1 dehydrogenation .

Industrial Production Methods

In the industrial setting, the production of this compound involves similar steps but on a larger scale. The combined microbial and chemical process shows a total weight yield of up to 35.4%, which is significantly higher than current industrial routes . This method also has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and the abandonment of toxic catalysts.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various intermediates that are crucial for the synthesis of corticosteroids. For example, the oxidation of the compound can lead to the formation of pregnatetraenedione, a key intermediate in corticosteroid synthesis .

Scientific Research Applications

Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves its conversion into active corticosteroids. These corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This modulation leads to the anti-inflammatory and immunosuppressive effects observed with corticosteroid use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- apart from these similar compounds is its specific role in the synthesis of corticosteroids. Its unique structure allows for the efficient production of these vital pharmaceutical agents, making it an invaluable compound in both research and industrial applications.

Properties

CAS No.

59476-83-4

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12?,15-,16+,17-,18-,19-,21-,22+/m0/s1

InChI Key

GOJFQAWHNZEBKB-FETJCDNZSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O

Origin of Product

United States

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